(3-Acetamido-2-oxochromen-7-yl) acetate
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Overview
Description
(3-Acetamido-2-oxochromen-7-yl) acetate is an organic compound with the molecular formula C13H11NO5. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of an acetamido group at the 3-position and an acetate group at the 7-position of the chromen-2-one core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Acetamido-2-oxochromen-7-yl) acetate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-amino-2-oxochromene.
Acetylation: The amino group at the 3-position is acetylated using acetic anhydride in the presence of a base such as pyridine to form 3-acetamido-2-oxochromene.
Esterification: The hydroxyl group at the 7-position is then esterified with acetic anhydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3-Acetamido-2-oxochromen-7-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 3-amino-2-hydroxychromen-7-yl acetate.
Substitution: Formation of substituted acetamido derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-Acetamido-2-oxochromen-7-yl) acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It exhibits properties that may be useful in the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may have applications in the treatment of diseases such as cancer, inflammation, and infectious diseases due to its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its chromen-2-one core structure is valuable in the design of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of (3-Acetamido-2-oxochromen-7-yl) acetate involves its interaction with molecular targets such as enzymes and receptors. The acetamido group can form hydrogen bonds with active site residues, while the chromen-2-one core can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Acetamido-2-oxochromen-4-yl) acetate
- (3-Acetamido-2-oxochromen-5-yl) acetate
- (3-Acetamido-2-oxochromen-6-yl) acetate
Uniqueness
(3-Acetamido-2-oxochromen-7-yl) acetate is unique due to the specific positioning of the acetamido and acetate groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H11NO5 |
---|---|
Molecular Weight |
261.23 g/mol |
IUPAC Name |
(3-acetamido-2-oxochromen-7-yl) acetate |
InChI |
InChI=1S/C13H11NO5/c1-7(15)14-11-5-9-3-4-10(18-8(2)16)6-12(9)19-13(11)17/h3-6H,1-2H3,(H,14,15) |
InChI Key |
OBDYUBVEBKAGNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C(C=C2)OC(=O)C)OC1=O |
Origin of Product |
United States |
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